molecular formula C11H18N4O B15311672 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B15311672
M. Wt: 222.29 g/mol
InChI Key: UWGHGZFKLCZETB-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of Leishmania parasites . The molecular pathways involved include the disruption of metabolic processes essential for the parasite’s growth and replication.

Comparison with Similar Compounds

Similar compounds to 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide include other pyrazole derivatives such as:

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(cyclopropylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C11H18N4O/c1-8-5-6-13-15(8)7-11(2,10(12)16)14-9-3-4-9/h5-6,9,14H,3-4,7H2,1-2H3,(H2,12,16)

InChI Key

UWGHGZFKLCZETB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)(C(=O)N)NC2CC2

Origin of Product

United States

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